molecular formula C13H8BrClO5S B2580828 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid CAS No. 1019442-09-1

3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid

Cat. No.: B2580828
CAS No.: 1019442-09-1
M. Wt: 391.62
InChI Key: APTJKFWOPIWMKA-UHFFFAOYSA-N
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Description

3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid is a halogenated benzoic acid derivative featuring a bromo substituent at the 3-position and a (4-chlorophenyl)sulfonyloxy group at the 4-position. This compound combines electron-withdrawing groups (Br, Cl, sulfonyloxy) that enhance the acidity of the carboxylic acid moiety and influence its reactivity in synthetic and biological contexts.

Properties

IUPAC Name

3-bromo-4-(4-chlorophenyl)sulfonyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO5S/c14-11-7-8(13(16)17)1-6-12(11)20-21(18,19)10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTJKFWOPIWMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromo-4-hydroxybenzoic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

  • 4-[(4-Bromophenyl)sulfonyl]benzoic Acid (): Differs by replacing the (4-chlorophenyl)sulfonyloxy group with a (4-bromophenyl)sulfonyl group. Synthesis involves Friedel–Crafts sulfonylation and oxidation, yielding a sulfonyl-linked aromatic system . Higher molecular weight (due to Br vs.
  • 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid (): Replaces the sulfonyloxy group with a γ-oxobutanoic acid chain. The ketone group introduces different reactivity (e.g., nucleophilic additions) compared to the sulfonate ester .
  • 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic Acid ():

    • Substituent is a tetrahydropyranyloxy group, which is bulkier and more lipophilic than the sulfonyloxy group.
    • Molar mass: 301.13 g/mol vs. ~345.6 g/mol (estimated for the target compound) .

Sulfonyl Group Modifications

  • 3-Bromo-4-(methylsulfonyl)benzoic Acid ():

    • Methylsulfonyl group (strong electron-withdrawing) replaces the (4-chlorophenyl)sulfonyloxy moiety.
    • Higher acidity (pKa ~1–2) compared to aryl sulfonate esters (pKa ~3–4) due to stronger inductive effects .
    • CAS: 39058-84-9; Molecular formula: C₈H₇BrO₄S .
  • 4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic Acid (): Contains a sulfonamide linkage instead of sulfonate ester. The amino group enables hydrogen bonding, enhancing solubility in polar solvents .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents pKa (Estimated)
Target Compound C₁₃H₉BrClO₅S ~345.6 3-Br, 4-(4-Cl-C₆H₄-SO₂-O-) ~3–4
4-[(4-Bromophenyl)sulfonyl]benzoic Acid C₁₃H₁₀BrO₄S 344.18 4-(4-Br-C₆H₄-SO₂-) ~2–3
3-Bromo-4-(methylsulfonyl)benzoic Acid C₈H₇BrO₄S 279.11 3-Br, 4-(CH₃-SO₂-) ~1–2
3-Bromo-4-(tetrahydropyranyloxy)benzoic Acid C₁₂H₁₃BrO₄ 301.13 3-Br, 4-(O-tetrahydropyranyl) ~4–5

Biological Activity

3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chlorophenyl sulfonyl group, and a benzoic acid moiety. This unique combination of functional groups contributes to its diverse reactivity and biological interactions.

Chemical Structure

  • IUPAC Name : 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid
  • Molecular Formula : C13_{13}H9_{9}BrClO4_{4}S
  • Molecular Weight : 353.63 g/mol

Antimicrobial Properties

Research indicates that 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity
3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acidStaphylococcus aureusModerate
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilisStrong
1,3-Oxazol-5(4H)-one derivativeCandida albicansModerate

Anticancer Properties

In addition to its antimicrobial effects, this compound is being investigated for its potential anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study: In Vitro Evaluation

A study conducted on various synthesized derivatives of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid demonstrated promising results in inhibiting cancer cell lines. The derivatives were evaluated using MTT assays, revealing a dose-dependent decrease in cell viability in breast and colon cancer cell lines .

The biological activity of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid can be attributed to several mechanisms:

  • Electrophilic Reactions : The sulfonyl group acts as an electrophile, facilitating interactions with nucleophiles in biological systems.
  • Halogen Effects : The presence of bromine and chlorine enhances the compound's binding affinity to target proteins, potentially improving its efficacy against microbial and cancerous cells .
  • Antioxidant Activity : Some studies indicate that derivatives exhibit antioxidant properties, which may contribute to their protective effects in biological systems .

Synthesis and Derivatives

The synthesis of 3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}benzoic acid typically involves multi-step processes including sulfonation and halogenation reactions. Variations in the synthetic pathway can lead to a range of derivatives with differing biological activities.

Synthetic Pathway Overview

  • Starting Material : 4-Chlorobenzenesulfonamide
  • Reagents : Bromine, sulfur trioxide (SO3_3), various solvents (e.g., DMF)
  • Yield : Typically around 70-90% depending on reaction conditions.

Table 2: Comparison of Synthesized Derivatives

Derivative NameSynthesis MethodYield (%)Antimicrobial Activity
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidAcylation reaction85%Strong
1,3-Oxazol-5(4H)-one derivativeCyclodehydration90%Moderate

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